![molecular formula C6H4ClNO B172248 Pyridine-4-carbonyl chloride CAS No. 14254-57-0](/img/structure/B172248.png)
Pyridine-4-carbonyl chloride
Overview
Description
Pyridine-4-carbonyl chloride is a heterocyclic building block used to synthesize various drugs and biologically active compounds . It is a compound with the molecular formula C6H4ClNO .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, mixed ligand M (II/III) complexes of pyridine-4-carbaldehyde as primary ligand and chloride as secondary ligand have been synthesized .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carbonyl chloride group attached to the 4th carbon . The molecular weight is 141.55 g/mol .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 141.55 g/mol, a XLogP3 of 1.4, and a topological polar surface area of 30 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Protection Against Cyanogen Chloride
Pyridine-4-carbonyl chloride, particularly in the form of 4 Pyridine carboxylic acid (PCA 4) adsorbed on activated carbon, has been found effective for protection against cyanogen chloride. Research demonstrates that PCA 4 reacts chemically with cyanogen chloride, enhancing the efficiency of the adsorbent. Additionally, the presence of water preadsorbed on the carbon support further increases this efficiency, and the supported PCA 4 shows stability against aging in hot and humid environments before CNCl adsorption (Lahaye, Ehrburger, & Fangeat, 1987).
Catalysis in Acylation Reactions
This compound derivatives, such as 4-(N,N-Dimethylamino)pyridine hydrochloride, have been used as recyclable catalysts for acylating inert alcohols and phenols under base-free conditions. Detailed investigation into the reaction mechanism revealed the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which acts on the nucleophilic substrate to form an intermediate that releases the acylation product, regenerating the catalyst in the process (Liu, Ma, Liu, & Wang, 2014).
Spectroscopic Characterization in Ruthenium(II) Complexes
Chloride and pseudohalide ruthenium(II) complexes with 4-(4-nitrobenzyl)pyridine have been synthesized and characterized using various spectroscopic methods and DFT calculations. These complexes, particularly when involving chloride, exhibit low emissive properties, with quantum yields under 0.01%, indicating the influence of the metal center in the emission process. The study contributes to understanding the electronic structures and emission properties of such complexes (Maroń & Małecki, 2014).
Enhancement of Quadratic Hyperpolarizability
Research has shown that coordination of para-substituted pyridines to metal carbonyl moieties significantly enhances the quadratic hyperpolarizability of the free pyridine. This enhancement can be attributed to either a red shift of the intraligand charge-transfer transition or a significant effect on metal-to-ligand charge-transfer transitions, depending on the electron donor or acceptor properties of the substituent (Roberto et al., 2000).
Future Directions
Mechanism of Action
Target of Action
Pyridine-4-carbonyl chloride is a versatile compound used in various chemical reactions. Its primary targets are often other organic compounds in a reaction mixture. It is known to participate in nucleophilic substitution reactions . The compound’s electrophilic carbonyl group and the leaving chloride make it an excellent candidate for reactions with nucleophiles .
Mode of Action
The mode of action of this compound involves the interaction with its targets through nucleophilic substitution . In these reactions, a nucleophile, such as pyridine, attacks the carbonyl carbon, leading to the displacement of the chloride ion . This process results in the formation of a new bond between the carbonyl carbon and the nucleophile .
Biochemical Pathways
For instance, pyridine is a key component of NAD and NADP, essential coenzymes in numerous biochemical reactions . .
Result of Action
The result of this compound’s action is the formation of new organic compounds through nucleophilic substitution reactions . These reactions can lead to the synthesis of a wide range of pyridine derivatives, which can have various applications, including medicinal drugs and agricultural products .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances in the reaction mixture. For instance, the rate of nucleophilic substitution reactions can be affected by the temperature and the strength of the nucleophile . Additionally, this compound should be stored under inert atmosphere at room temperature .
properties
IUPAC Name |
pyridine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6(9)5-1-3-8-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQZKNOMKUSGCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39178-35-3 | |
Record name | Pyridine-4-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039178353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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